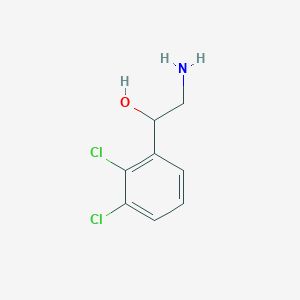

2-amino-1-(2,3-dichlorophenyl)ethan-1-ol

Description

2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol (CAS 133562-28-4) is an ethanolamine derivative featuring a 2,3-dichlorophenyl group attached to a β-amino alcohol backbone. Its molecular formula is C₈H₉Cl₂NO, with a molecular weight of 206.07 g/mol . The compound’s structure includes:

- A 2,3-dichlorophenyl ring (providing steric bulk and lipophilicity).

Properties

IUPAC Name |

2-amino-1-(2,3-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSXVFMMYPAJSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol can be achieved through various methods. One common approach involves the reaction of 2,3-dichlorobenzaldehyde with nitromethane to form 2,3-dichloro-β-nitrostyrene, which is then reduced to 2,3-dichloro-β-phenylethylamine. This intermediate is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

the synthesis typically involves standard organic chemistry techniques such as reduction and hydrolysis under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,3-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different amines or alcohols.

Substitution: Formation of substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol typically involves the reduction of 2,3-dichlorophenylacetone using chiral reducing agents. The compound can undergo various reactions:

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : Can be reduced to secondary amines or alcohols.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

Pharmaceutical Development

The compound is a precursor in the synthesis of drugs targeting neurological disorders. Studies indicate that it may modulate neurotransmitter systems, particularly dopamine pathways, suggesting potential applications in treating conditions like depression and schizophrenia.

Biological Research

In biological studies, this compound has been utilized to investigate enzyme-substrate interactions and as a building block for biologically active molecules. Its ability to form hydrogen bonds enhances its interactions with biological targets.

Industrial Applications

In industrial settings, it serves as an intermediate for producing specialty chemicals and reagents used in various chemical processes.

Case Study 1: Neurotransmitter Modulation

Research has demonstrated that this compound significantly enhances locomotor activity in transgenic mice expressing human D1 receptors. This suggests its potential as an allosteric modulator of dopamine signaling pathways.

Case Study 2: Enzyme Targeting

A study focused on the inhibition of specific kinases involved in cancer progression found that this compound effectively inhibited certain kinase activities at sub-micromolar concentrations. This highlights its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Positional Isomers of Dichlorophenyl Substitution

Variations in chlorine substitution on the phenyl ring significantly alter electronic and steric properties, impacting solubility, receptor affinity, and metabolic stability.

Key Findings :

Mono-Chlorophenyl Derivatives

Reducing chlorine substituents impacts lipophilicity and molecular weight.

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|---|

| 2-Amino-1-(3-chlorophenyl)ethan-1-ol | 53360-89-7 | C₈H₁₀ClNO | 171.62 | 3-chloro | Lower lipophilicity |

Key Findings :

Functional Group Variations: Ethanol vs Ethanone

Replacing the hydroxyl group with a ketone modifies hydrogen-bonding capacity.

Key Findings :

- Ethan-1-ol : The hydroxyl group enables hydrogen bonding, critical for interactions with polar receptor residues.

Backbone and Substituent Modifications

Structural changes to the amino alcohol backbone or additional substituents alter pharmacological profiles.

Key Findings :

- Methoxy groups : Electron-donating effects may stabilize charge-transfer interactions in receptor binding .

Biological Activity

2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol, also known as (1R)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol, is a chiral compound with significant biological activity. Its structure features an amino group and a dichlorophenyl moiety, allowing it to interact with various biological targets, particularly enzymes and receptors. This article delves into its biological activity, mechanisms of action, and potential applications in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The amino group facilitates hydrogen bonding and ionic interactions with active sites of enzymes, modulating their activity.

- Receptor Modulation : The dichlorophenyl group enhances lipophilicity, improving the compound's bioavailability and allowing it to penetrate biological membranes effectively .

Pharmacological Applications

Research indicates that this compound may serve as a lead in developing drugs targeting specific receptors or enzymes. Its interactions suggest potential applications in:

- Neurotransmitter System Modulation : It may influence neurotransmitter pathways, making it relevant in treating neurological disorders.

- Antidepressant Development : The compound's structural characteristics position it as a candidate for synthesizing antidepressants through metal-catalyzed reactions .

Synthesis and Structural Analysis

The synthesis of this compound typically involves various chemical reactions that yield high purity and optical activity. For instance:

| Reaction Type | Yield | Notes |

|---|---|---|

| Metal-Catalyzed Reactions | 93% | Effective for producing derivatives with antidepressant properties |

| Asymmetric Synthesis | High Yield | Achieved through specific catalytic methods |

Comparative Studies

Comparative studies have highlighted the unique properties of this compound relative to its analogs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol | Enantiomeric form | Different biological activity due to chirality |

| 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol | Varying substitution pattern | Altered reactivity and biological properties |

These studies underscore the importance of stereochemistry and substitution patterns in determining biological activity .

Clinical Implications

In vivo studies suggest that compounds similar to this compound exhibit selective action on specific receptors. For example, certain derivatives have shown promise in targeting D3 dopamine receptors with minimal side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.